Pharmaceutical QC and formulation labs require high-purity Fluocinolone Acetonide Diacetate (FAD) as an impurity reference standard and a potent comparator in blanching assays. Generic substitution with the parent compound, Fluocinolone Acetonide, is not supported by bioassay data, as FAD demonstrates a ~5-fold increase in vasoconstrictor potency, which is critical for accurate potency calibration and stability-indicating method validation.
· ~5-fold greater vasoconstrictor potency vs. Fluocinolone Acetonide for high-potency topical formulation benchmarking.
· Essential for HPLC impurity quantitation per USP-NF 2025 monographs.
· High-purity analytical standard (≥98%) with reliable, ready-to-ship stock.
Molecular FormulaC₂₈H₃₄F₂O₈
Molecular Weight536.56
CAS No.73327-17-0
Cat. No.B1145843
⚠ Attention: For research use only. Not for human or veterinary use.
Fluocinolone Acetonide Diacetate (FAD), also referred to as fluocinonide or di-O-acetylfluocinolone 16,17-acetonide, is a synthetic fluorinated corticosteroid with the molecular formula C₂₈H₃₄F₂O₈ and a molecular weight of 536.56 g/mol . This compound is structurally derived from fluocinolone acetonide through the addition of two acetate groups at the C11 and C21 positions, a modification that significantly enhances its lipophilicity and potency [1]. As a potent glucocorticoid receptor (GR) agonist, FAD is primarily employed in dermatological formulations for the treatment of inflammatory and pruritic skin conditions, including psoriasis, eczema, and atopic dermatitis [2]. It is also used as a reference standard in pharmacopoeial analysis and as a research tool to study glucocorticoid-mediated pathways [3].
1GR agonism tool compound for skin inflammation model studies
2High-potency comparator in vasoconstrictor assay calibration
3Pharmacopoeial reference standard for impurity profiling
[1] Stoughton, R. B. Vasoconstrictor Activity and Percutaneous Absorption of Glucocorticosteroids: A Direct Comparison of Fluocinolone Acetonide Diacetate with Fluocinolone Acetonide. Archives of Dermatology. 1969;99(6):753-756. View Source
Within the class of fluorinated corticosteroids, subtle structural modifications lead to profound differences in receptor binding affinity, vasoconstrictor potency, and percutaneous absorption [1]. Simple substitution of Fluocinolone Acetonide Diacetate (FAD) with the non-acetylated parent compound, Fluocinolone Acetonide (FA), or other analogs like Triamcinolone Acetonide (TA) or Betamethasone Valerate (BV), is not supported by quantitative bioassay data. Specifically, FAD demonstrates superior vasoconstrictor activity compared to FA, while maintaining comparable skin penetration characteristics [2]. Furthermore, head-to-head vasoconstrictor assays reveal that the closely related analog fluocinonide exhibits approximately 5-fold greater potency than FA, highlighting that even within the same chemical family, activity can vary by an order of magnitude [3]. Therefore, for applications where precise potency and specific physicochemical properties (such as enhanced lipophilicity for formulation development) are critical, generic substitution with a less potent or differently absorbed analog would compromise experimental or therapeutic reproducibility.
TargetFluocinolone Acetonide Diacetate (FAD)Reported higher vasoconstrictor endpoint response; acetylation may alter lipophilicity and local exposure.
Potential SubstituteFluocinolone Acetonide (FA)Lower vasoconstrictor endpoint; potency difference may shift assay sensitivity and formulation performance.
Other AnalogsTriamcinolone Acetonide / Betamethasone ValerateComparable vasoconstrictor activity to FA, not to FAD; class-level substitution may compromise endpoint reproducibility.
[1] Brattsand, R., et al. Influence of 16 alpha, 17 alpha-acetal substitution and steroid nucleus fluorination on the topical to systemic activity ratio of glucocorticoids. Journal of Steroid Biochemistry. 1982;16(6):779-86. View Source
[2] Stoughton, R. B. Vasoconstrictor Activity and Percutaneous Absorption of Glucocorticosteroids: A Direct Comparison of Fluocinolone Acetonide Diacetate with Fluocinolone Acetonide. Archives of Dermatology. 1969;99(6):753-756. View Source
[3] Place, V. A., et al. Precise Evaluation of Topically Applied Corticosteroid Potency: Modification of the Stoughton-McKenzie Assay. Archives of Dermatology. 1970;101(5):531-537. View Source
Fluocinolone Acetonide Diacetate: Head-to-Head Potency and Permeation Data
Vasoconstrictor Potency vs. Fluocinolone Acetonide
In a direct head-to-head comparison using the McKenzie-Stoughton human skin blanching assay, Fluocinolone Acetonide Diacetate (FAD) demonstrated superior vasoconstrictor activity compared to Fluocinolone Acetonide (FA). The study concluded that FAD is 'superior to FA in vasoconstriction' [1].
Vasoconstrictor vs. FAHead-to-head
FAD: reported superior vasoconstrictionvsFA
Supports endpoint-based potency differentiation for topical research models.
McKenzie-Stoughton human skin blanching assay; review original data for quantitative magnitude.
FAA (Fluocinolone Acetonide Diacetate) demonstrated superior vasoconstriction
Comparator Or Baseline
FA (Fluocinolone Acetonide)
Quantified Difference
FAA is superior to FA in vasoconstriction
Conditions
Human skin in vivo (McKenzie-Stoughton vasoconstrictor assay)
Why This Matters
This direct evidence of superior vasoconstriction supports the selection of FAD over FA for formulations where higher potency is required without increasing drug concentration.
[1] Stoughton, R. B. Vasoconstrictor Activity and Percutaneous Absorption of Glucocorticosteroids: A Direct Comparison of Fluocinolone Acetonide Diacetate with Fluocinolone Acetonide. Archives of Dermatology. 1969;99(6):753-756. View Source
Skin Penetration Compared to Fluocinolone Acetonide
In the same comparative study, the in vitro percutaneous absorption of Fluocinolone Acetonide Diacetate (FAD) through human and hairless mouse skin was evaluated and found to be equivalent to that of Fluocinolone Acetonide (FA). The authors reported that FAD was 'about the same in ability to penetrate skin' as FA [1].
Skin Penetration vs. FAHead-to-head
Penetration equivalent to FA
Acetylation may not impede stratum corneum transport; delivery context preserved.
In vitro Franz cell, human and hairless mouse skin.
Human and hairless mouse skin in vitro (Franz diffusion cell method)
Why This Matters
This demonstrates that the acetylation increases potency without impeding drug delivery through the stratum corneum, ensuring that the enhanced vasoconstrictor activity translates to clinical efficacy.
[1] Stoughton, R. B. Vasoconstrictor Activity and Percutaneous Absorption of Glucocorticosteroids: A Direct Comparison of Fluocinolone Acetonide Diacetate with Fluocinolone Acetonide. Archives of Dermatology. 1969;99(6):753-756. View Source
Vasoconstrictor Potency Enhancement vs. Fluocinolone Acetonide
A highly precise modification of the McKenzie-Stoughton vasoconstrictor assay was used to compare a series of topical corticosteroids. In this assay, fluocinonide (Fluocinolone Acetonide Diacetate) exhibited approximately five times the potency of the reference standard, fluocinolone acetonide. Triamcinolone acetonide and betamethasone valerate demonstrated approximately the same activity as fluocinolone acetonide [1].
Potency EnhancementQuantified
~5-fold vs. fluocinolone acetonide
Reported vasoconstrictor potency ratio; supports assay calibration with defined comparator.
Modified Stoughton-McKenzie assay; endpoint context may not directly translate to other models.
Fluocinonide (FAD): approximately 5 times the potency of fluocinolone acetonide
Comparator Or Baseline
Fluocinolone acetonide (1.0 x potency)
Quantified Difference
5-fold increase in potency
Conditions
Human skin blanching assay (modified Stoughton-McKenzie method)
Why This Matters
This 5-fold potency difference provides a clear, quantitative basis for selecting FAD over FA or other analogs (TA, BV) when a higher potency topical corticosteroid is required for research or formulation.
[1] Place, V. A., et al. Precise Evaluation of Topically Applied Corticosteroid Potency: Modification of the Stoughton-McKenzie Assay. Archives of Dermatology. 1970;101(5):531-537. View Source
Glucocorticoid Receptor Binding Affinity Baseline
Fluocinolone acetonide (FA), the parent compound of Fluocinolone Acetonide Diacetate, binds to the glucocorticoid receptor (GR) with an IC50 value of 2.0 nM. The EC50 for GR transactivation is reported as 0.7 nM [1]. While direct receptor binding data for the diacetate derivative (FAD) is not identified in the primary literature, this high-affinity binding profile of the parent compound establishes a strong pharmacological foundation, with the acetylation in FAD being a known strategy to further enhance topical activity by improving skin penetration and local bioavailability.
GR Binding (Parent)Class-level
IC50 2.0 nM (FA)
EC50 0.7 nM (transactivation)
High-affinity GR engagement supports pathway research tool context.
Data from parent compound FA; diacetate derivative FAD receptor data not identified — verify.
This high-affinity receptor binding profile supports the class-level inference that the acetylated derivative (FAD) will also be a potent GR agonist, while the acetylation offers superior topical pharmacokinetics as demonstrated in the vasoconstrictor assays.
Glucocorticoid ReceptorBinding AffinityIC50
[1] Nehme, A., et al. Glucocorticoids with different chemical structures but similar glucocorticoid receptor potency regulate subsets of common and unique genes in human trabecular meshwork cells. BMC Medical Genomics. 2009;2:58. View Source
Fluocinolone Acetonide Diacetate: Optimal Use Cases
High-Potency Topical Corticosteroid Formulations
Given the 5-fold increase in vasoconstrictor potency compared to fluocinolone acetonide, Fluocinolone Acetonide Diacetate (FAD) is the active pharmaceutical ingredient (API) of choice for developing high-potency creams, ointments, and gels indicated for severe, recalcitrant dermatoses such as plaque psoriasis and lichenified eczema [1]. Its ability to achieve superior blanching without a proportional increase in skin penetration (compared to FA) allows formulators to design products with a favorable efficacy-to-systemic-absorption profile [2].
Bioassay Potency Calibration Standard
The well-characterized 5-fold potency difference between fluocinonide (FAD) and fluocinolone acetonide makes FAD an ideal high-potency reference standard or positive control in the McKenzie-Stoughton human skin blanching assay [1]. Researchers can use FAD to calibrate assay sensitivity and to benchmark the relative potency of novel topical anti-inflammatory agents or new generic formulations against a known, potent comparator.
Mechanistic Studies of Vasoconstriction and Anti-Inflammation
The combination of high glucocorticoid receptor binding affinity (as demonstrated by the parent compound FA with an IC50 of 2.0 nM) and the differentiated vasoconstrictor activity of FAD provides a powerful tool for basic research [3]. Scientists investigating the genomic and non-genomic mechanisms of glucocorticoid action in the skin can utilize FAD to dissect the pathways responsible for vasoconstriction and anti-inflammatory effects, comparing its activity profile to that of less potent analogs like triamcinolone acetonide or betamethasone valerate [4].
Pharmaceutical QC and Impurity Profiling
Fluocinolone Acetonide Diacetate is a known impurity or degradation product in formulations containing fluocinolone acetonide. Therefore, procurement of a highly pure analytical standard of FAD (CAS 73327-17-0) is essential for pharmaceutical manufacturers and contract research organizations (CROs) for the development and validation of stability-indicating HPLC methods, as outlined in pharmacopoeial monographs (e.g., USP-NF 2025) [5]. Its use ensures accurate quantification and control of this specific related substance during drug product manufacturing and shelf-life monitoring.
Application
Selection Property
Validation Focus
Topical corticosteroid formulation studies
Enhanced vasoconstrictor endpoint without proportionally increased skin penetration
Local exposure-efficacy relationship; systemic absorption endpoint monitoring
Skin blanching assay calibration / positive control
Defined ~5-fold potency reference vs. fluocinolone acetonide
Assay sensitivity and comparator benchmarking in vasoconstrictor protocols
GR signaling pathway research
High GR binding affinity (class-level) with differentiated skin activity profile
Dissecting genomic/non-genomic anti-inflammatory endpoints; compare with lower-potency analogs
Impurity profiling / stability-indicating method development
Reference standard identity and purity for related substance control
HPLC method specificity; quantification of FAD in fluocinolone acetonide formulations
[1] Place, V. A., et al. Precise Evaluation of Topically Applied Corticosteroid Potency: Modification of the Stoughton-McKenzie Assay. Archives of Dermatology. 1970;101(5):531-537. View Source
[2] Stoughton, R. B. Vasoconstrictor Activity and Percutaneous Absorption of Glucocorticosteroids: A Direct Comparison of Fluocinolone Acetonide Diacetate with Fluocinolone Acetonide. Archives of Dermatology. 1969;99(6):753-756. View Source
[3] Nehme, A., et al. Glucocorticoids with different chemical structures but similar glucocorticoid receptor potency regulate subsets of common and unique genes in human trabecular meshwork cells. BMC Medical Genomics. 2009;2:58. View Source
[4] Brattsand, R., et al. Influence of 16 alpha, 17 alpha-acetal substitution and steroid nucleus fluorination on the topical to systemic activity ratio of glucocorticoids. Journal of Steroid Biochemistry. 1982;16(6):779-86. View Source
[5] United States Pharmacopeia (USP). Fluocinolone Acetonide. USP-NF 2025. View Source
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